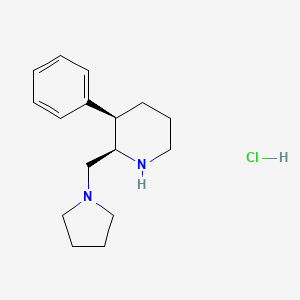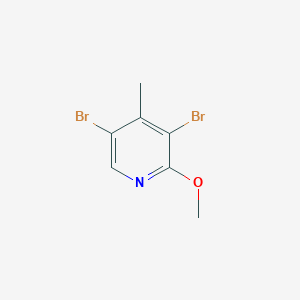
6-Bromchinolin-3-carboxamid
Übersicht
Beschreibung
6-Bromoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmitteln
Chinolin-3-carboxamid-Derivate, einschließlich 6-Bromchinolin-3-carboxamid, wurden auf ihr Potenzial als Antikrebsmittel untersucht. Die Forschung konzentrierte sich auf die Analyse der Auswirkungen dieser Moleküle auf verschiedene Krebszelllinien wie HCT116 (Dickdarmkrebs), MDA-MB-468 (Brustkrebs) und andere. Diese Verbindungen haben sich in Zytotoxizitätsassays als vielversprechend erwiesen, was auf ihre potenzielle Wirksamkeit bei der Hemmung des Wachstums von Krebszellen hindeutet .
ATM-Kinase-Inhibition
Diese Derivate wurden auch synthetisiert und als Inhibitoren der ATM-Kinase charakterisiert, einem wichtigen Enzym, das an der DNA-Schadensantwort beteiligt ist. Die Hemmung der ATM-Kinase kann ein strategischer Ansatz in der gezielten Krebstherapie sein, insbesondere bei Krebserkrankungen mit bestimmten genetischen Profilen .
Antiproliferative Aktivitäten
Weitere Studien haben die antiproliferativen Aktivitäten von Chinolin-Carboxamid-Derivaten gegenüber verschiedenen Zelllinien hervorgehoben, darunter MCF-7 (Brustkrebs), CACO (Dickdarmkarzinom), HepG-2 (Leberkrebs) und HCT-116 (Dickdarmkrebs). Einige Derivate zeigten eine vergleichbare oder überlegene Aktivität gegenüber Doxorubicin, einem Standard-Chemotherapeutikum, was auf ihre potenzielle Verwendung in Krebsbehandlungsschemata hindeutet .
Synthesewege
Die Synthese von 6-Phenylchinolin-3-carboxamid-Derivaten, die eng mit this compound verwandt sind, beinhaltet spezifische Wege, die diese Verbindungen mit hoher Effizienz liefern. Das Verständnis dieser Wege ist entscheidend für die Entwicklung neuer Verbindungen mit verbesserten Antikrebs-Eigenschaften .
Wirkmechanismus
Target of Action
6-Bromoquinoline-3-carboxamide, similar to other quinoline-3-carboxamides, primarily targets natural killer cells and dendritic cells . These cells play a crucial role in the immune system, providing innate immune surveillance against virus infections and tumor cells .
Mode of Action
The compound interacts with its targets by activating natural killer cells via the aryl hydrocarbon receptor and increasing their DNAX accessory molecule-1 (DNAM-1) cell surface expression . This activation improves the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions .
Biochemical Pathways
The activation of natural killer cells by 6-Bromoquinoline-3-carboxamide leads to an interaction with CD155+ dendritic cells . This interaction results in a decrease in MHC class II antigen presentation by dendritic cells, thereby impairing the activation of autoreactive T cells . This mechanism can be exploited to suppress autoimmunity and strengthen tumor surveillance .
Result of Action
The result of the action of 6-Bromoquinoline-3-carboxamide is the suppression of autoimmunity and the enhancement of tumor surveillance . By activating natural killer cells and modulating their interaction with dendritic cells, the compound can inhibit the activation of autoreactive T cells . This can lead to a decrease in autoimmune responses and an increase in the immune system’s ability to detect and eliminate tumor cells .
Biochemische Analyse
Biochemical Properties
6-Bromoquinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, have been shown to interact with the aryl hydrocarbon receptor, which is involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . Additionally, these compounds can modulate the activity of natural killer cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions.
Cellular Effects
6-Bromoquinoline-3-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline-3-carboxamides, such as 6-Bromoquinoline-3-carboxamide, can modulate the immune response by interacting with dendritic cells and natural killer cells . This interaction leads to the suppression of central nervous system autoimmunity and reduces tumor cell metastasis . Furthermore, these compounds have been shown to reverse established fibrosis in liver cells by reducing inflammation and the activation of disease-promoting cells .
Molecular Mechanism
The molecular mechanism of 6-Bromoquinoline-3-carboxamide involves several key interactions at the molecular level. It binds to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and the upregulation of DNAX accessory molecule-1 (DNAM-1) on their surface . This activation enhances the cytotoxicity of natural killer cells against tumor cells and improves their immunoregulatory functions. Additionally, 6-Bromoquinoline-3-carboxamide can inhibit the activity of certain enzymes, such as the ATM kinase, which is involved in the DNA damage response pathway . This inhibition can sensitize cancer cells to DNA-damaging therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoquinoline-3-carboxamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, can maintain their immunomodulatory and anti-tumor effects over extended periods . The stability of the compound in different experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 6-Bromoquinoline-3-carboxamide vary with different dosages in animal models. Studies have demonstrated that quinoline-3-carboxamides, such as 6-Bromoquinoline-3-carboxamide, exhibit dose-dependent effects on inflammation and fibrosis . At lower doses, these compounds can reduce inflammation and reverse fibrosis, while higher doses may lead to toxic or adverse effects. For instance, in a mouse model of liver fibrosis, treatment with a quinoline-3-carboxamide significantly reduced inflammation and fibrosis at a daily dose of 25 mg/kg body weight .
Metabolic Pathways
6-Bromoquinoline-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, quinoline-3-carboxamides have been shown to inhibit the ATM kinase, a key mediator of the DNA damage response pathway . This inhibition can affect the metabolic flux and levels of metabolites involved in DNA repair and cell survival. Additionally, the compound’s interaction with the aryl hydrocarbon receptor can influence the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 6-Bromoquinoline-3-carboxamide within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. Quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, may interact with transporters and binding proteins that facilitate their uptake and distribution . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Bromoquinoline-3-carboxamide is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, quinoline-3-carboxamides have been shown to localize to the nucleus, where they can interact with DNA and modulate gene expression . The subcellular localization of 6-Bromoquinoline-3-carboxamide can influence its ability to inhibit enzymes, such as the ATM kinase, and affect cellular processes involved in DNA repair and cell survival .
Eigenschaften
IUPAC Name |
6-bromoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTGQKFNZHZSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856849 | |
| Record name | 6-Bromoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296950-96-3 | |
| Record name | 6-Bromoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/new.no-structure.jpg)





![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1513245.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-N-{2-[(1H-imidazol-2-yl)disulfanyl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1513248.png)


![6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-amine](/img/structure/B1513254.png)



